
7-Bromogramine
説明
7-Bromogramine is a natural product that was first isolated from the marine organism Didemnum species. It is a member of a class of compounds known as bis-indole alkaloids that are structurally similar to the widely studied indole alkaloids. The IUPAC name for 7-Bromogramine is (7-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine .
Molecular Structure Analysis
The molecular formula of 7-Bromogramine is C11H13BrN2 . It has a molecular weight of 253.14 . The InChI code for 7-Bromogramine is 1S/C11H13BrN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3 .Physical And Chemical Properties Analysis
7-Bromogramine has a molecular weight of 253.14 .科学的研究の応用
1. Cancer Therapy
7-Bromogramine, along with other brominated compounds, has shown promise in the field of cancer therapy. Bromocriptine, a derivative of gramine, has been investigated for its potential to inhibit both hormone-dependent and multidrug-resistant tumors. It has demonstrated cytotoxic effects against various cancer cell lines, including drug-sensitive and multidrug-resistant leukemic cells, as well as wild-type and multidrug-resistant ABCB5-transfected cell lines. The drug's action on NF-κB pathway proteins, its ability to bind more strongly to DNA-bound NF-κB than free NF-κB, and its inhibition of NF-κB activity indicate a potential mechanism of action against cancer cells. This suggests that bromocriptine and potentially other brominated derivatives could be repurposed for cancer therapy, particularly in refractory and drug-resistant tumors (Seo et al., 2018).
2. Neurological Research
In neurological research, 5-Bromo-2′-deoxyuridine (BrdU), a halogenated analogue closely related to 7-Bromogramine, is used extensively to study embryonic development and adult neurogenesis. Its use in neuroscience for labeling dividing cells has provided insights into neural development. However, BrdU's potential cytotoxicity, especially when used in multiple doses, is a concern. Studies have shown that BrdU treatment can lead to functional or cellular loss of neurons and affect the turnover of cell populations in the central nervous system. This has implications for understanding the toxicity of halogenated compounds like 7-Bromogramine in neural development (Schneider & d’Adda di Fagagna, 2012).
3. Drug Development and Synthesis
7-Bromogramine's derivatives are important in the synthesis of various pharmaceutical compounds. The fermentative production of brominated compounds, such as 7-bromo-l-tryptophan derived from gramine, is being explored as a green alternative to chemical synthesis. This approach employs bacteria like Corynebacterium glutamicum for halogenation, providing a safer and more environmentally friendly method for producing brominated pharmaceuticals. Such developments are critical for the sustainable production of medical compounds and for expanding the range of available pharmaceuticals (Veldmann et al., 2019).
作用機序
Target of Action
The primary target of 7-Bromogramine is currently unknown. It’s worth noting that compounds with similar structures, such as bromocriptine, are known to interact with dopamine d2 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and reward.
Mode of Action
For instance, Bromocriptine, a dopamine D2 receptor agonist, inhibits the secretion of prolactin by binding to dopamine D2 receptors .
Biochemical Pathways
For example, the activation of dopamine D2 receptors can inhibit adenylyl cyclase, decreasing intracellular cAMP concentrations and blocking IP3-dependent release of Ca2+ from intracellular stores .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific substance after administration . It determines the onset, duration, and intensity of a drug’s effect . Understanding the pharmacokinetics of a drug is crucial for predicting its bioavailability and potential interactions with other substances .
特性
IUPAC Name |
1-(7-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHXIKHFCNNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromogramine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



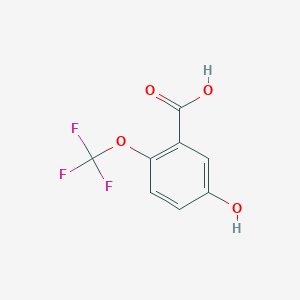
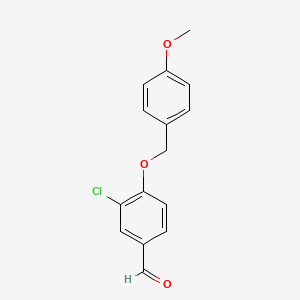

![3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3157710.png)
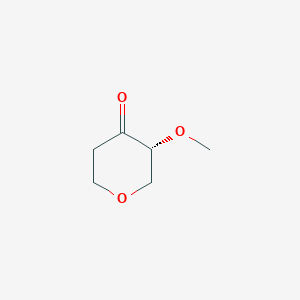
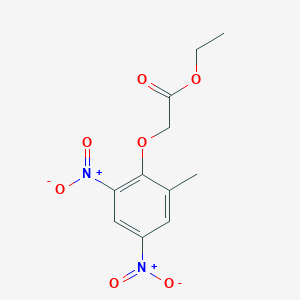
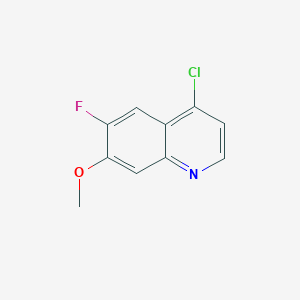
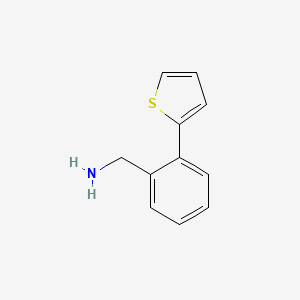


![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157770.png)
![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157776.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157779.png)